4'-Nitro-4-dimethylaminobenzhydrol
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Overview
Description
4’-Nitro-4-dimethylaminobenzhydrol: is an organic compound characterized by the presence of a nitro group and a dimethylamino group attached to a benzhydrol structure
Mechanism of Action
Mode of Action
The mode of action of 4’-Nitro-4-dimethylaminobenzhydrol involves a robust and reversible light-induced trans-cis isomerization about the N-N bond . The reaction mechanism includes initial dilation of the CNN bend later joined by quick movement along the CCNN, CNNC, and NNCC torsional coordinates that constitutes a mixed inversion-rotation mechanism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Nitro-4-dimethylaminobenzhydrol. For instance, light conditions may affect the compound’s isomerization process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitro-4-dimethylaminobenzhydrol typically involves the nitration of 4-dimethylaminobenzhydrol. One common method includes the reaction of 4-dimethylaminobenzhydrol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the compound.
Industrial Production Methods: In industrial settings, the production of 4’-Nitro-4-dimethylaminobenzhydrol may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: 4’-Nitro-4-dimethylaminobenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzophenone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro and dimethylamino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Nitrobenzophenone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzhydrol derivatives.
Scientific Research Applications
Chemistry: 4’-Nitro-4-dimethylaminobenzhydrol is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology: In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. Its derivatives are also investigated for their potential as therapeutic agents.
Medicine: The compound and its derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities. Research is ongoing to develop new drugs based on its structure.
Industry: In the industrial sector, 4’-Nitro-4-dimethylaminobenzhydrol is used in the production of specialty chemicals, including stabilizers, antioxidants, and polymer additives.
Comparison with Similar Compounds
4-Dimethylaminobenzhydrol: Lacks the nitro group, resulting in different chemical and biological properties.
4-Nitrobenzophenone: Lacks the dimethylamino group, affecting its solubility and reactivity.
4-Nitro-4-methoxybenzhydrol: Contains a methoxy group instead of a dimethylamino group, leading to variations in its chemical behavior.
Uniqueness: 4’-Nitro-4-dimethylaminobenzhydrol is unique due to the presence of both nitro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-nitrophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(19)20/h3-10,15,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOLNCVAQTGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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